![molecular formula C14H15N5 B12215830 7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215830.png)
7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones. This multicomponent reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst use, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that 7-hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties by inhibiting key kinases involved in cell proliferation. It has been shown to induce apoptosis in cancer cells through various assays . Additionally, studies highlight its antimicrobial activity against various pathogens, suggesting a broader spectrum of biological applications beyond oncology .
Table: Biological Activities of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Structure | Anticancer activity |
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | Structure | Antimicrobial properties |
7-Hydroxypyrazolo[1,5-a]pyrimidine | Structure | Anti-inflammatory effects |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Activity : A study evaluating the inhibition of Pim-1 kinase by derivatives of pyrazolo[1,5-a]pyrimidines found that this compound exhibited strong inhibition with an IC50 value in the submicromolar range. This suggests that it effectively disrupts pathways critical for cancer cell survival .
- Antimicrobial Properties : Another investigation into the antimicrobial effects revealed that this compound displayed significant activity against several bacterial strains, indicating its potential as a therapeutic agent in treating infections .
- Enzymatic Inhibition : The compound has also been studied for its ability to inhibit specific enzymes involved in tumor growth and metastasis. For instance, it was shown to inhibit thymidine phosphorylase (TP), which is crucial for tumor progression .
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hydrazinyl group plays a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Used in various chemical reactions.
Uniqueness
7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Biological Activity
7-Hydrazinyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Characterized by its fused bicyclic structure, this compound features a hydrazinyl group at the 7-position and a 4-methylphenyl substituent at the 3-position, contributing to its unique chemical properties and potential biological activities. The molecular formula includes carbon (C), hydrogen (H), and nitrogen (N) atoms, indicative of its organic nature.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where hydrazine reacts with substituted pyrazolo compounds. For instance, hydrazine hydrate can react with 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine to yield the hydrazinyl derivative with high yields (around 92%) under mild conditions. This method allows for efficient production and further functionalization of the target compound through electrophilic aromatic substitution reactions due to the presence of the aromatic ring from the 4-methylphenyl group.
Anticancer Properties
Research indicates that derivatives like this compound exhibit significant anticancer properties . They inhibit key kinases involved in cell proliferation and can induce apoptosis in cancer cells. Molecular docking studies have predicted its interaction with cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. This interaction suggests a mechanism of action that could be exploited in therapeutic applications against various cancers.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition zones observed in antimicrobial assays. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Structure-Activity Relationship (SAR)
The biological activities of pyrazolo[1,5-a]pyrimidines are influenced by their structural features. A structure-activity relationship (SAR) study has shown that modifications at specific positions can enhance or diminish biological efficacy. For example, the presence of hydrazinyl and methylphenyl groups contributes distinctively to the biological profile compared to other derivatives within the class .
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Structure | Anticancer activity |
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | Structure | Antimicrobial properties |
7-Hydroxypyrazolo[1,5-a]pyrimidine | Structure | Anti-inflammatory effects |
The uniqueness of this compound lies in its specific hydrazinyl substitution and the presence of a methylphenyl group, which contribute to its distinct biological activities compared to other derivatives in the pyrazolo family.
Anticancer Activity Case Study
One notable study evaluated the anticancer effects of various pyrazolo derivatives on p21-deficient cancer cells. The study found that compounds similar to this compound preferentially induced apoptosis in these cells compared to normal cells, suggesting a potential for selective targeting in cancer therapy .
Antimicrobial Efficacy Case Study
Another research effort focused on evaluating the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. The study reported that compounds with structural similarities to this compound exhibited significant bactericidal activity and were effective in inhibiting biofilm formation by pathogenic bacteria, highlighting their potential as therapeutic agents against infections resistant to conventional antibiotics .
Properties
Molecular Formula |
C14H15N5 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
InChI |
InChI=1S/C14H15N5/c1-9-3-5-11(6-4-9)12-8-16-19-13(18-15)7-10(2)17-14(12)19/h3-8,18H,15H2,1-2H3 |
InChI Key |
LDQRBTSIPCPBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NN)C |
Origin of Product |
United States |
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